Phenol, 2,2',2''-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-] is a complex organic compound with the molecular formula C21H21NO3. It is characterized by the presence of phenol groups and a nitrilotris(methylene) backbone, which contributes to its unique chemical properties. This compound is known for its high melting point of 161°C and a predicted boiling point of 508.2°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-] typically involves the reaction of phenol derivatives with nitrilotris(methylene) precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required quality standards for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can replace the phenol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, alkyl halides, and acids are frequently employed.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and reduced phenol derivatives. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-] has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of high-performance materials, such as resins and coatings.
Wirkmechanismus
The mechanism of action of Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-] involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The nitrilotris(methylene) backbone provides structural stability and enhances the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,2’'-methylenebis[6-(1,1-dimethylethyl)-]
Uniqueness
Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-] stands out due to its unique nitrilotris(methylene) structure, which imparts distinct chemical properties and reactivity compared to other phenol derivatives. This uniqueness makes it valuable in specialized applications where specific chemical interactions are required .
Eigenschaften
CAS-Nummer |
882533-02-0 |
---|---|
Molekularformel |
C33H45NO3 |
Molekulargewicht |
503.7 g/mol |
IUPAC-Name |
2-[[bis[(3-tert-butyl-2-hydroxyphenyl)methyl]amino]methyl]-6-tert-butylphenol |
InChI |
InChI=1S/C33H45NO3/c1-31(2,3)25-16-10-13-22(28(25)35)19-34(20-23-14-11-17-26(29(23)36)32(4,5)6)21-24-15-12-18-27(30(24)37)33(7,8)9/h10-18,35-37H,19-21H2,1-9H3 |
InChI-Schlüssel |
AAPGCFAVDLFGMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC(=C1O)CN(CC2=C(C(=CC=C2)C(C)(C)C)O)CC3=C(C(=CC=C3)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.